Product packaging for alpha-Zeacarotene(Cat. No.:CAS No. 50657-19-7)

alpha-Zeacarotene

Cat. No.: B1240379
CAS No.: 50657-19-7
M. Wt: 538.9 g/mol
InChI Key: IGABZIVJSNQMPZ-DWQNOKSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-Zeacarotene is a dihydrocarotene belonging to the class of organic compounds known as carotenes, which are unsaturated hydrocarbons containing eight consecutive isoprene units . This compound, with the molecular formula C40H58 and an average molecular weight of 538.89 g/mol, is characterized by a β-ionone ring at one end and a ζ-ionone ring at the opposite end . In biological systems, this compound serves as a crucial intermediate in the metabolic biosynthesis of various carotenoids, playing a defined role in the pathway leading to the production of lycopene and beta-carotene . Its primary research applications are in the study of plant molecular biology and metabolic engineering, particularly in elucidating the functions of enzymes such as phytoene synthase and lycopene β-cyclase . Like many carotenoids, this compound is recognized for its antioxidant properties, which contribute to the neutralization of reactive oxygen species (ROS) in biological systems, a mechanism of interest in studies of oxidative stress . This compound has been detected in various plant sources, particularly in cereals such as corn, and is investigated in agricultural research focused on biofortification to enhance the nutrient content of staple crops . The compound is predicted to have very low water solubility and high lipophilicity, typical of carotenes . This product is intended for use as a reference standard in analytical methods, including High-Performance Liquid Chromatography (HPLC). It is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H58 B1240379 alpha-Zeacarotene CAS No. 50657-19-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50657-19-7

Molecular Formula

C40H58

Molecular Weight

538.9 g/mol

IUPAC Name

(6R)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,19,23-decaenyl]-1,5,5-trimethylcyclohexene

InChI

InChI=1S/C40H58/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-12,14,16,18-20,22-25,27-30,39H,13,15,17,21,26,31H2,1-10H3/b12-11+,22-14+,23-16+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+/t39-/m0/s1

InChI Key

IGABZIVJSNQMPZ-DWQNOKSTSA-N

SMILES

CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)(C)C

Isomeric SMILES

CC1=CCCC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)/C)/C)(C)C

Canonical SMILES

CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)(C)C

Synonyms

alpha-zeacarotene
beta-zeacarotene
zeacarotene
zeacarotene, (6R)-isomer
zeacarotene, (trans)-isome

Origin of Product

United States

Elucidation of Alpha Zeacarotene Biosynthesis and Metabolic Pathways

Initial Isoprenoid Precursor Pathways and Early Carotenogenesis

The journey to alpha-zeacarotene begins with the synthesis of the basic C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). bioone.org In plants and many bacteria, this occurs via the methylerythritol 4-phosphate (MEP) pathway, which takes place in the plastids. bioone.org

The first committed step in the carotenoid biosynthetic pathway is the condensation of two molecules of geranylgeranyl pyrophosphate (GGPP), itself formed from the addition of three IPP molecules to one DMAPP molecule, to create the C40 compound phytoene (B131915). bioone.orgresearchgate.netwikipedia.org This reaction is catalyzed by the enzyme phytoene synthase (PSY). researchgate.netwikipedia.org A series of desaturation and isomerization reactions, catalyzed by enzymes such as phytoene desaturase (PDS), ζ-carotene desaturase (ZDS), and carotenoid isomerase (CRTISO), convert the colorless phytoene into the red-colored all-trans-lycopene. researchgate.netmdpi.com Lycopene (B16060) represents a critical branch point in the pathway, from which the synthesis of various cyclic carotenoids, including this compound, diverges. researchgate.netnih.gov

Enzymatic Catalysis in this compound Formation

The formation of this compound from its precursor, neurosporene (B1235373), is a pivotal step catalyzed by a specific class of enzymes. uniprot.orguniprot.org This process is an integral part of the broader carotenoid biosynthesis pathway, which ultimately leads to the production of various essential pigments.

Functional Characterization of Key Biosynthetic Enzymes (e.g., Lycopene ε-Cyclase)

The key enzyme responsible for the formation of the ε-ring in carotenoids is lycopene ε-cyclase (LCYE). uniprot.orguniprot.organnualreviews.org LCYE catalyzes the cyclization of one end of the linear neurosporene molecule to form the monocyclic this compound. uniprot.orguniprot.org In a related reaction, LCYE can also cyclize one end of the lycopene molecule to produce δ-carotene. uniprot.orguniprot.organnualreviews.org The action of LCYE, in concert with lycopene β-cyclase (LCYB), which forms a β-ring at the other end of the molecule, leads to the synthesis of α-carotene. nih.govannualreviews.org

Biochemical studies have shown that LCYE exhibits specificity for the ψ-end of its carotenoid substrates. nih.gov For instance, the lycopene ε-cyclase from Arabidopsis thaliana has been shown to cyclize the ψ-end of neurosporene to generate this compound. nih.gov This enzyme is a non-heme iron protein that is localized to the plastids, the site of carotenoid biosynthesis in plants. uniprot.orguniprot.org

EnzymeGene (Organism)Function in this compound Biosynthesis
Lycopene ε-cyclase (LCYE)LUT2 (Arabidopsis thaliana)Catalyzes the conversion of neurosporene to this compound. uniprot.org
Lycopene ε-cyclase (LCYE)CRTL-E-1 (Solanum lycopersicum)Catalyzes the cyclization of neurosporene to form this compound. uniprot.orgebi.ac.ukcusabio.com

Transcriptional and Post-Transcriptional Regulation of Enzyme Expression

The expression of genes encoding carotenoid biosynthetic enzymes, including LCYE, is tightly regulated at both the transcriptional and post-transcriptional levels. nih.gov This intricate control allows plants to modulate the production of different carotenoids in response to developmental cues and environmental stimuli. nih.govfrontiersin.org

Transcriptional Regulation: A variety of transcription factors have been identified that can influence the expression of carotenoid biosynthesis genes. mdpi.com For example, light is a major environmental factor that regulates carotenoid biosynthesis. frontiersin.orgmdpi.com Light signaling pathways can lead to the activation of transcription factors, such as Phytochrome Interacting Factors (PIFs), which in turn can modulate the expression of genes like PSY and LCYE. frontiersin.org In some plant species, the ratio of LCYB to LCYE transcripts has been observed to change in response to light intensity, indicating a mechanism to control the flow of precursors into the α- and β-carotene branches of the pathway. frontiersin.org

Metabolic Flux Dynamics and Pathway Branching Points

The cyclization of lycopene is the first major branch point in the pathway. bioone.org The concerted action of lycopene ε-cyclase (LCYE) and lycopene β-cyclase (LCYB) channels lycopene towards the synthesis of α-carotene, with δ-carotene and subsequently this compound (from neurosporene) as intermediates. nih.govannualreviews.org Conversely, the action of LCYB alone directs lycopene towards the formation of γ-carotene and subsequently β-carotene. frontiersin.org

The relative activities of LCYE and LCYB are therefore critical in determining the metabolic flux towards either the α- or β-branch of the pathway. frontiersin.org A higher ratio of LCYE to LCYB activity would favor the production of α-carotene and its derivatives, including lutein (B1675518). Conversely, a lower ratio would lead to a greater accumulation of β-carotene and its downstream products like zeaxanthin (B1683548) and violaxanthin (B192666). mdpi.com This balance is crucial for plant development and response to environmental stress, as the different carotenoids have distinct physiological functions. nih.gov

Interspecies Comparative Biosynthesis of this compound

While the fundamental steps of carotenoid biosynthesis are conserved across different species, there are notable variations in the enzymes and regulatory mechanisms involved in the production of this compound.

In higher plants like Arabidopsis thaliana and tomato (Solanum lycopersicum), the formation of this compound from neurosporene is catalyzed by a dedicated lycopene ε-cyclase (LCYE). uniprot.orguniprot.org This enzyme works in conjunction with a lycopene β-cyclase (LCYB) to produce α-carotene from lycopene. nih.gov

In contrast, some cyanobacteria possess a bifunctional lycopene cyclase that can catalyze both the ε- and β-cyclization reactions. nih.gov For example, the lycopene cyclase from Prochlorococcus marinus has been shown to have both β- and ε-cyclase activity. nih.gov This suggests a more streamlined pathway for α-carotene synthesis in these organisms.

Furthermore, the genetic organization of carotenoid biosynthesis genes can differ. In many bacteria, the genes encoding the pathway enzymes are often found in a cluster, facilitating their co-regulation. nih.gov In plants, however, these genes are typically dispersed throughout the genome, suggesting a more complex regulatory network. nih.gov

The study of these interspecies variations provides valuable insights into the evolution of carotenoid biosynthetic pathways and the adaptation of different organisms to their specific environments.

SpeciesKey Enzyme(s) for ε-ring formationNotes
Arabidopsis thalianaLycopene ε-cyclase (LCYE)Possesses a dedicated LCYE for ε-ring formation. uniprot.org
Solanum lycopersicum (Tomato)Lycopene ε-cyclase (LCYE)A specific LCYE is involved in the pathway. uniprot.orgcusabio.com
Prochlorococcus marinus (Cyanobacterium)Bifunctional Lycopene Cyclase (CrtL-e)A single enzyme exhibits both β- and ε-cyclase activity. nih.gov

Investigating Biological Roles and Physiological Significance in Model Systems

Photobiological Functions in Photosynthetic Organisms (e.g., Algae, Plants)

In photosynthetic organisms such as algae and plants, carotenoids like alpha-zeacarotene are indispensable. nih.gov They play a vital role alongside chlorophylls (B1240455) in the process of photosynthesis and offer protection against light-induced damage. nih.govfrontiersin.org

Mechanisms of Light Absorption and Energy Transfer

Carotenoids are key players in capturing light energy, especially in the blue-green spectral region where chlorophyll (B73375) absorption is less efficient. nih.govuiuc.edu The absorbed energy is then rapidly transferred to chlorophyll molecules, initiating the primary steps of photosynthesis. nih.govuiuc.edu This process, known as singlet-singlet energy transfer, is a fundamental aspect of light-harvesting. nih.govwikipedia.org

The structure of carotenoids, characterized by a system of conjugated double bonds, is central to their light-absorbing capabilities. wikipedia.orgamerigoscientific.com The specific length of this polyene chain dictates the wavelengths of light that can be absorbed. wikipedia.org In photosynthetic complexes, carotenoids are strategically positioned near chlorophylls to facilitate efficient energy transfer. nih.gov

Two primary pathways for this energy transfer from carotenoids to chlorophylls have been proposed:

S2 Pathway: Energy is transferred from the strongly absorbing S2 excited state of the carotenoid to the Qx state of chlorophyll. uiuc.edu

S1 Pathway: Energy is transferred from the lower-energy, optically "dark" S1 state of the carotenoid to the Qy state of chlorophyll. uiuc.edu

The dominance of one pathway over the other appears to be species-dependent. uiuc.edu

Photoprotective Strategies and Oxidative Stress Mitigation in Vitro/Model Systems

Beyond their role in light harvesting, carotenoids are essential for photoprotection. nih.govwikipedia.org Photosynthesis can lead to the formation of reactive oxygen species (ROS), which can damage the photosynthetic machinery. nih.govfrontiersin.org Carotenoids help mitigate this damage through several mechanisms.

One key protective function is the quenching of triplet chlorophyll molecules, which are a major source of damaging singlet oxygen. uiuc.eduresearchgate.net This triplet-triplet energy transfer is a higher energy state process that dissipates excess energy as heat, preventing it from generating ROS. nih.govwikipedia.org

Furthermore, carotenoids can directly scavenge ROS, acting as antioxidants. wikipedia.orgfrontiersin.org Their ability to neutralize these harmful molecules helps protect cellular components from oxidative damage. wikipedia.orgfrontiersin.org In plants, this is part of a broader mechanism known as non-photochemical quenching (NPQ), which safely dissipates excess light energy. nih.govfrontiersin.org The conversion of violaxanthin (B192666) to zeaxanthin (B1683548), a process in the xanthophyll cycle, is a well-studied example of NPQ activation in response to high light stress. nih.govfrontiersin.org While beta-carotene (B85742) is known to be crucial in this process, the specific roles of other carotenes like this compound are still under investigation. researchgate.net

This compound Metabolism and Accumulation in Non-Human Biological Models

The study of this compound in non-human models, such as various animal species and microorganisms, provides valuable insights into its metabolic fate and distribution. researchgate.net It's important to note that no single animal model perfectly replicates human carotenoid metabolism. researchgate.netnih.gov

Tissue-Specific Distribution and Subcellular Localization

In biological systems, this compound is primarily found within the cytoplasm and cell membranes. wikipedia.org Research in various plant models has shown that the accumulation of carotenoids can be highly tissue-specific. nih.gov For instance, in carrot roots, the distribution of different carotenoids varies across different tissue layers, suggesting developmental regulation of their biosynthesis. nih.gov

At the subcellular level, carotenoid biosynthetic enzymes, such as phytoene (B131915) synthase, have been observed to localize in specific micro-compartments within plastids, like plastoglobuli, which are lipid bodies attached to thylakoid membranes. nih.gov This localization likely plays a role in controlling the metabolic flux and accumulation of carotenoids. nih.gov

In Vitro Studies of this compound Biological Activities

In vitro assays are instrumental in elucidating the specific biological activities of isolated compounds like this compound. These studies have primarily focused on its antioxidant and anti-inflammatory properties.

Antioxidant Activity

Like many carotenoids, this compound exhibits antioxidant properties by neutralizing reactive oxygen species (ROS). wikipedia.org This activity is largely attributed to its chemical structure, which allows it to scavenge free radicals and inhibit lipid peroxidation. wikipedia.org

Table 1: Summary of In Vitro Antioxidant Assays for Carotenoids

Assay Principle General Findings for Carotenoids
DPPH Radical Scavenging Measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical. Carotenoids show scavenging activity, which can be concentration-dependent. nih.gov
ABTS Radical Scavenging Measures the reduction of the ABTS radical cation by antioxidants. Carotenoid activity can vary with concentration and specific isomers. nih.govmdpi.com
Metal Chelating Activity Assesses the ability to bind transition metal ions, preventing them from catalyzing oxidative reactions. Some carotenoid extracts have demonstrated metal chelating properties. nih.govresearchgate.net
Lipid Peroxidation Inhibition Determines the ability to prevent the oxidative degradation of lipids. Carotenoids can inhibit lipid peroxidation, protecting cell membrane integrity. wikipedia.orgnih.gov
Superoxide (B77818) Scavenging Measures the quenching of the superoxide anion radical. Carotenoids have shown superoxide scavenging capabilities. nih.gov
FRAP (Ferric Reducing Antioxidant Power) Measures the reduction of a ferric-tripyridyltriazine complex to its ferrous form. Some carotenoid metabolites show ferric reducing activity, though it may be absent in parent isomers. mdpi.comresearchgate.net

This table provides a general overview of findings for carotenoids as a class, as specific data for isolated this compound is limited in some assays.

Anti-inflammatory Activity

Chronic inflammation is linked to oxidative stress. nih.gov By mitigating oxidative stress, carotenoids can exert anti-inflammatory effects. nih.govnih.gov In vitro studies using cell models, such as macrophages, have shown that carotenoids can suppress the production of inflammatory mediators. nih.govmdpi.com

Mechanistically, carotenoids may influence signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway. mdpi.comfrontiersin.orgjneonatalsurg.com By inhibiting the activation of NF-κB, carotenoids can reduce the expression of pro-inflammatory genes, including those for cytokines like TNF-α and enzymes like iNOS and COX-2. nih.govmdpi.com Additionally, carotenoids may activate the Nrf2 pathway, which upregulates the body's own antioxidant enzymes. nih.govmdpi.comfrontiersin.org

Table 2: Investigated Anti-inflammatory Mechanisms of Carotenoids in Vitro

Target/Pathway Description Observed Effects of Carotenoids
Nitric Oxide (NO) Production NO is a signaling molecule that can be pro-inflammatory at high levels, produced by iNOS. Carotenoid extracts have been shown to inhibit NO production in stimulated macrophages. mdpi.com
Lipoxygenase (LOX) Activity LOX enzymes are involved in the synthesis of inflammatory mediators. Extracts containing carotenoids have demonstrated inhibitory effects on LOX activity. mdpi.com
Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) These are signaling proteins that promote inflammation. Carotenoids can reduce the release of these cytokines. mdpi.comjneonatalsurg.com
NF-κB Pathway A key transcription factor that regulates the expression of many pro-inflammatory genes. Carotenoids can inhibit the activation of NF-κB. mdpi.comfrontiersin.orgjneonatalsurg.com
Nrf2 Pathway A transcription factor that regulates the expression of antioxidant and cytoprotective genes. Carotenoids can activate the Nrf2 pathway, enhancing cellular antioxidant defenses. mdpi.comfrontiersin.org

This table summarizes findings for the broader class of carotenoids, as research specifically isolating this compound's anti-inflammatory effects is part of ongoing investigation.

Mechanisms of Reactive Oxygen Species Scavenging in Vitro

This compound, like other carotenoids, is recognized for its antioxidant properties, which are fundamental to its biological function. wikipedia.org The capacity to neutralize reactive oxygen species (ROS) is a key feature of this class of molecules, helping to mitigate oxidative stress that can lead to cellular damage. wikipedia.org While research specifically isolating this compound's antioxidant activity is not as extensive as for more common carotenoids like β-carotene or lycopene (B16060), its structural characteristics suggest it operates through similar protective mechanisms. wikipedia.org The primary antioxidant actions of carotenoids stem from their ability to scavenge free radicals and inhibit lipid peroxidation. wikipedia.org

The chemical basis for the antioxidant activity of carotenoids lies in their structure, particularly the long chain of conjugated double bonds. researchgate.netmdpi.com This system of alternating single and double bonds allows for the delocalization of electrons, which enables the molecule to effectively quench highly reactive molecules like singlet oxygen and scavenge other free radicals. mdpi.comnih.gov In vitro studies have elucidated several mechanisms through which carotenoids exert their antioxidant effects.

The principal mechanisms of ROS scavenging by carotenoids are:

Electron Transfer (ET): Carotenoids can donate an electron to a radical species, thereby neutralizing it. This process results in the formation of a carotenoid radical cation. mdpi.comnih.gov This radical cation is relatively stable due to the delocalization of the unpaired electron across the polyene chain and can be regenerated to its original state by other antioxidants like ascorbic acid. nih.gov

Hydrogen Abstraction: Carotenoids can donate a hydrogen atom to a radical, another method of neutralization. mdpi.comnih.gov This mechanism's effectiveness is related to the redox potential of the radical species. nih.gov

Radical Addition: A free radical can add to the conjugated double bond system of the carotenoid, forming a carbon-centered radical adduct. mdpi.com This adduct is less reactive than the initial free radical.

Carotenoids are particularly effective physical quenchers of singlet oxygen (¹O₂), a high-energy form of oxygen that is a potent oxidizing agent. nih.govnih.gov In this process, the carotenoid absorbs the excess energy from the singlet oxygen, converting it back to the less reactive triplet ground state, while the carotenoid itself becomes excited. nih.gov This energy is then dissipated as heat, and the carotenoid returns to its ground state, ready to quench another singlet oxygen molecule. nih.gov Carotenoids can also act as chemical quenchers, undergoing irreversible oxygenation. nih.gov

Table 1: In Vitro Antioxidant Mechanisms of Carotenoids

Mechanism Description Outcome for Reactive Species Fate of Carotenoid
Physical Quenching Absorption of energy from singlet oxygen and its dissipation as heat. nih.gov Deactivation of singlet oxygen to its ground state. nih.gov Returns to ground state, available for further quenching. nih.gov
Electron Transfer Donation of an electron to a free radical. mdpi.com Neutralization of the radical. mdpi.com Forms a relatively stable carotenoid radical cation. mdpi.comnih.gov
Hydrogen Abstraction Donation of a hydrogen atom to a free radical. mdpi.comnih.gov Neutralization of the radical. mdpi.com Forms a carotenoid radical. mdpi.com
Radical Addition Covalent bonding of a free radical to the carotenoid's polyene chain. mdpi.com Formation of a less reactive radical adduct. mdpi.com Forms a carbon-centered radical adduct. mdpi.com

Modulation of Cellular Signaling Pathways in Model Systems

Beyond direct ROS scavenging, carotenoids, including this compound, are believed to exert their biological effects by modulating various cellular signaling pathways. wikipedia.orgnih.gov These pathways are critical for regulating cellular processes such as inflammation, proliferation, and apoptosis. nih.govmdpi.com The interaction of carotenoids with these signaling cascades can influence gene expression related to the body's own antioxidant defense systems, thereby providing an additional layer of protection. wikipedia.org

Several key signaling pathways have been identified as targets for carotenoid activity in model systems:

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a central regulator of inflammation. mdpi.com Under conditions of oxidative stress, NF-κB is activated and translocates to the nucleus, where it initiates the transcription of pro-inflammatory cytokines. researchgate.net Studies have shown that various carotenoids can inhibit the activation of the NF-κB pathway. mdpi.comresearchgate.net This inhibition is thought to occur through the prevention of the degradation of IκB proteins, which hold NF-κB in an inactive state in the cytoplasm. researchgate.netresearchgate.net By blocking NF-κB activation, carotenoids can suppress the production of inflammatory mediators. researchgate.net For instance, β-carotene has been shown to attenuate inflammation by inhibiting NF-κB signaling. nih.gov

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: The Nrf2 pathway is a primary regulator of the cellular antioxidant response. unc.edu Under normal conditions, Nrf2 is bound to its inhibitor, Keap1, in the cytoplasm. unc.edu In response to oxidative stress, Nrf2 is released from Keap1 and moves to the nucleus, where it activates the transcription of antioxidant and detoxifying enzymes. mdpi.comunc.edu Some carotenoids have been shown to modulate the Nrf2 pathway, leading to an enhanced antioxidant defense capacity. mdpi.com For example, astaxanthin (B1665798) has been demonstrated to modulate Nrf2, and bixin's anti-inflammatory effects are proposed to be secondary to Nrf2 activation. mdpi.comresearchgate.net

Mitogen-Activated Protein Kinase (MAPK) Pathways: MAPK signaling cascades, including ERK, JNK, and p38, are involved in regulating cell proliferation, differentiation, and apoptosis. nih.govmdpi.com These pathways can be activated by various extracellular stimuli, including oxidative stress. researchgate.net Research indicates that certain carotenoids can inhibit MAPK signaling from reaching the nucleus. mdpi.com For instance, treatment with carotenoids like astaxanthin and α-carotene has been associated with a decrease in the phosphorylation of kinases such as ERK1/2, JNK, and p38, which can reduce tumor cell division. mdpi.com Specifically, α-carotene has been found to reduce p38MAPK/ERK 1/2 kinase signaling pathways. mdpi.com

The ability of carotenoids to modulate these signaling pathways highlights their complex role in cellular health, extending beyond simple antioxidant activity to encompass the regulation of gene expression and intricate cellular communication networks. wikipedia.orgnih.gov

Table 2: Modulation of Cellular Signaling Pathways by Carotenoids in Model Systems

Signaling Pathway General Function Effect of Carotenoid Modulation Example Carotenoids Studied
NF-κB Regulates inflammation and immune response. mdpi.comresearchgate.net Inhibition of activation, leading to reduced production of pro-inflammatory cytokines. mdpi.comresearchgate.net β-carotene, Lycopene, Astaxanthin. mdpi.comresearchgate.netnih.gov
Nrf2 Regulates expression of antioxidant and detoxification enzymes. mdpi.comunc.edu Activation of the pathway, leading to increased cellular antioxidant defenses. mdpi.comresearchgate.net Astaxanthin, Bixin. mdpi.comresearchgate.net
MAPK (ERK, JNK, p38) Regulates cell proliferation, differentiation, and apoptosis. nih.govmdpi.com Inhibition of kinase phosphorylation, leading to reduced cell division and survival of cancer cells. mdpi.com α-carotene, Astaxanthin, Zeaxanthin. mdpi.com

Ecological Distribution, Natural Occurrence, and Environmental Influences on Alpha Zeacarotene

Identification of Natural Biosynthetic Sources Across Biological Kingdoms

Alpha-zeacarotene is synthesized by a variety of organisms, from higher plants to microorganisms. wikipedia.org It serves as an intermediate in the biosynthesis of other important carotenoids. wikipedia.org

Occurrence in Higher Plants and Cultivated Crop Species

This compound is found in a diverse array of higher plants, contributing to the vibrant colors of many fruits and vegetables. amerigoscientific.comfondation-louisbonduelle.org Its presence has been identified in numerous cultivated crop species, where it plays a role in photosynthesis and acts as a precursor to other vital carotenoids. amerigoscientific.com

Key plant sources of this compound include:

Maize (Zea mays): Notably, different varieties of maize, particularly yellow and orange types, contain this compound. amerigoscientific.comnih.gov It is one of the carotenoids present in maize grain, alongside lutein (B1675518), zeaxanthin (B1683548), β-carotene, and β-cryptoxanthin. cabidigitallibrary.orgmdpi.com

Carrots (Daucus carota): Carrots are a well-known source of various carotenes, including this compound, although it is present in trace amounts. amerigoscientific.comscielo.br

Pumpkin and Squash: These vegetables are rich in alpha-carotene (B108777) and also contain this compound. myfooddata.comcaringsunshine.com

Sweet Potatoes (Ipomoea batatas): Certain varieties of sweet potatoes are also recognized as a source of this compound. carotenoiddb.jp

Green Leafy Vegetables: Vegetables like kale and spinach contain this compound. amerigoscientific.com

Tomatoes: Tomatoes are another crop where this compound can be found. myfooddata.com

Palm Oil (Elaeis guineensis): Red palm oil contains a complex mixture of carotenoids, including this compound. researchgate.net

The following table provides a summary of higher plant and crop species where this compound has been detected.

Plant/Crop SpeciesCommon NameFamilyDocumented Presence of this compound
Zea maysMaize/CornPoaceaeYes amerigoscientific.comnih.govtandfonline.com
Daucus carotaCarrotApiaceaeYes amerigoscientific.comscielo.br
Cucurbita pepoPumpkinCucurbitaceaeYes myfooddata.comcaringsunshine.com
Ipomoea batatasSweet PotatoConvolvulaceaeYes carotenoiddb.jp
Brassica oleracea var. sabellicaKaleBrassicaceaeYes amerigoscientific.com
Spinacia oleraceaSpinachAmaranthaceaeYes amerigoscientific.com
Solanum lycopersicumTomatoSolanaceaeYes myfooddata.com
Elaeis guineensisOil PalmArecaceaeYes researchgate.net

Presence in Phototrophic Microorganisms and Non-Photosynthetic Life Forms

This compound is not limited to higher plants; it is also synthesized by various microorganisms. Carotenoids, in general, are produced by all photosynthetic organisms, including algae and cyanobacteria, where they serve as accessory pigments in photosynthesis. wikipedia.orgnih.govresearchgate.net

Phototrophic Microorganisms: Certain microalgae and cyanobacteria are known to produce zeacarotene. amerigoscientific.com Eukaryotic phototrophic organisms, such as various classes of algae, synthesize a range of carotenoids, and the distribution of α-carotene and its derivatives is found in specific taxonomic groups. bibliotekanauki.pl For instance, the green alga Haematococcus pluvialis has been found to produce a trace amount of α-carotene, indicating the presence of the necessary enzymatic pathways that could also be involved in this compound synthesis. frontiersin.org

Non-Photosynthetic Life Forms: The biosynthesis of carotenoids, including intermediates like this compound, also occurs in some non-photosynthetic bacteria and fungi. google.comfrontiersin.orgresearchgate.net These organisms utilize carotenoids for various protective functions.

Environmental and Agronomic Determinants of this compound Accumulation

The concentration of this compound in organisms is not static but is dynamically influenced by external environmental and agronomic conditions. wikipedia.orgresearchgate.net These factors can significantly impact the rate of biosynthesis and degradation of carotenoids.

Impact of Light Quality and Intensity on Biosynthesis

Light is a primary environmental factor that regulates carotenoid metabolism in plants and microorganisms. mdpi.comresearchgate.net

Light Intensity: Increased light exposure generally promotes the biosynthesis of carotenoids. amerigoscientific.com Studies have shown that higher light intensity can enhance the production of carotenoids, including those in the pathway leading to this compound. wikipedia.org However, excessive light, particularly UV radiation, can cause degradation of carotenoids. amerigoscientific.com In citrus juice sacs, the intensity of blue LED light was found to influence the accumulation of various carotenoids, with different intensities having varied effects depending on the duration of exposure and the specific carotenoid. nii.ac.jp

Light Quality (Spectrum): The wavelength of light also plays a crucial role. Blue light, in particular, has been shown to enhance the production of carotenoids in plant tissues. wikipedia.org This is often linked to the plant's response to photo-oxidative stress, where carotenoids act as protective agents. mdpi.com

The following table summarizes the general effects of light on this compound and related carotenoid biosynthesis.

Light ParameterGeneral Effect on Carotenoid BiosynthesisSpecific Notes on this compound Pathway
Intensity Increased intensity generally enhances production.Enhanced biosynthesis, but susceptible to degradation under excessive UV light. wikipedia.orgamerigoscientific.com
Quality (Spectrum) Blue light spectrum is particularly effective in promoting accumulation.Increased production observed with blue light exposure. wikipedia.org

Effects of Temperature, Nutrient Availability, and Biotic Stressors

Besides light, other environmental and agronomic factors significantly influence the accumulation of this compound.

Temperature: Temperature affects the enzymatic reactions involved in carotenoid biosynthesis and the stability of the pigments. wikipedia.orgamerigoscientific.com While moderately high temperatures can promote the synthesis of some carotenoids, excessively high or low temperatures can be detrimental. researchgate.neturi.edu For instance, cooler temperatures may enhance the stability of some pigments. amerigoscientific.com In some fruits, low-temperature storage has been shown to affect carotenoid composition, though the effects can be complex and species-dependent. researchgate.net

Nutrient Availability: The availability of essential nutrients in the soil or growth medium is critical for plant and microbial health and, consequently, for carotenoid production. wikipedia.org Adequate levels of nutrients like nitrogen and potassium can stimulate the production of carotenoids. amerigoscientific.com Conversely, nutrient limitation, such as nitrogen or phosphate (B84403) starvation, can act as a stressor that induces the accumulation of secondary carotenoids in some microorganisms. nih.gov

Biotic and Abiotic Stressors: Plants and microorganisms often increase their production of carotenoids in response to various stresses. zu.edu.pk Abiotic stresses like drought, salinity, and extreme temperatures can trigger an increase in carotenoid biosynthesis as a protective mechanism against oxidative damage. frontiersin.orgresearchgate.netfrontiersin.org The phytohormone abscisic acid (ABA), which is involved in stress responses, is itself an apocarotenoid, highlighting the link between carotenoid metabolism and stress tolerance. frontiersin.org Biotic stressors, such as pathogen attacks, can also induce changes in carotenoid profiles.

Advanced Analytical Approaches for Alpha Zeacarotene Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is the cornerstone of carotenoid analysis, enabling the separation of individual compounds from complex mixtures. The choice of chromatographic technique is critical and depends on the specific research objectives, such as qualitative identification, quantitative analysis, or isolation for further structural elucidation.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of carotenoids, including α-zeacarotene. nih.gov Reversed-phase HPLC, particularly with C18 and C30 columns, is effective for separating carotenoid isomers. researchgate.net The use of a C30 column, for instance, provides detailed profiles of palm oil carotenoids and can distinguish between various isomers. researchgate.net A study on palm carotenoids demonstrated the elution of α-zeacarotene (both cis and trans isomers) using a C30 column. researchgate.net The mobile phase in these separations often consists of solvent mixtures like acetonitrile (B52724) and dichloromethane. researchgate.net A photodiode array (PDA) detector is frequently employed as it allows for simultaneous monitoring at different wavelengths, which is crucial since individual carotenes have distinct absorption maxima. oup.com

The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. For carotenoids, which are non-polar compounds, reversed-phase chromatography is the most common approach. In this mode, a non-polar stationary phase (like C18 or C30) is used with a more polar mobile phase. The elution order generally depends on the polarity of the carotenoids, with less polar compounds having longer retention times.

A study analyzing carotenoid extracts from palm pressed fibre, crude palm oil (CPO), and commercial red palm olein using HPLC with a C30 column identified the elution sequence, which included cis and trans isomers of α-zeacarotene. The analysis of individual carotenes in palm oil is challenging due to each having a different maximum UV absorption wavelength (λmax). oup.com

Table 1: HPLC Parameters for α-Zeacarotene Analysis

ParameterDetailsSource
Column Reversed-phase C30 researchgate.net
Mobile Phase Acetonitrile: Dichloromethane (89:11, v/v) researchgate.net
Detector Photodiode Array (PDA) oup.com
Identified Compounds cis and trans isomers of α-zeacarotene researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering improved speed, resolution, and sensitivity compared to traditional HPLC. biointerfaceresearch.com This is achieved through the use of columns with smaller particle sizes (typically less than 2 µm). A method for the qualitative analysis of carotenoids in crude palm oil (CPO) using UPLC with a PDA detector has been developed, identifying 11 different carotenes, including α-zeacarotene. biointerfaceresearch.comresearchgate.net This UPLC method completed the separation in less than 5 minutes, a substantial improvement over the up to 100 minutes required by some HPLC methods using a C30 stationary phase. oup.comresearchgate.net The analysis was successfully performed on a commonly used C18 stationary phase. oup.comresearchgate.net

In one study, the carotenoid profile of a transgenic maize line was analyzed using an improved UHPLC system, which allowed for the separation of 16 carotenoids in under 15 minutes. mdpi.com The system utilized a mixture of the mobile phase and acetone (B3395972) as the injection solvent to enhance the solubility of the polar carotenoids present. mdpi.com

Gas Chromatography (GC) for Volatile Derivatives

Due to their low volatility and thermal instability, carotenoids like α-zeacarotene are not suitable for direct analysis by Gas Chromatography (GC). However, GC coupled with Mass Spectrometry (GC-MS) is a valuable tool for analyzing the volatile compounds that result from the degradation of carotenoids. nih.gov These degradation products, which include various aromatic compounds, contribute significantly to the aroma profiles of many natural products. nih.govuark.edu For example, GC-MS has been used to identify aroma-impact compounds from carotenoid degradation in tobacco essential oils. nih.gov While not directly analyzing α-zeacarotene, this technique provides insights into its potential breakdown products. nih.gov

Spectroscopic Characterization for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are indispensable for elucidating the structure of carotenoids and for their quantitative analysis. These methods provide information on the chromophore system and the molecular weight of the compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of carotenoids. fdbio-rptu.de The characteristic color of carotenoids is due to their long system of conjugated double bonds, known as the chromophore, which absorbs light in the visible region of the electromagnetic spectrum. libretexts.org The UV-Vis spectrum of a carotenoid typically shows three maxima or shoulders in the blue spectral range between 400 and 500 nm. fdbio-rptu.de The position of these absorption maxima (λmax) is indicative of the length of the conjugated polyene chain; a longer chromophore results in absorption at longer wavelengths. libretexts.org

This technique is often used in conjunction with HPLC, where a photodiode array (DAD) detector records the UV-Vis spectrum of each eluting compound. researchgate.net This provides information about the chromophore system that cannot be obtained from mass spectrometry data alone. researchgate.netnih.gov For instance, isomers with the same molecular formula but different conjugated double bond systems can be distinguished by their UV-Vis spectra. nih.gov The solvent used can affect the absorption maxima, with increasing solvent polarity causing a shift to longer wavelengths. fdbio-rptu.de

Table 2: UV-Vis Absorption Maxima for Selected Carotenoids (for illustrative purposes)

Carotenoidλmax (in petroleum ether)
β-Carotene450 nm
α-Carotene445 nm
γ-Carotene458 nm
Lycopene (B16060)468 nm
Neurosporene (B1235373)440 nm
β-Zeacarotene433 nm
Source: researchgate.netscribd.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Fingerprinting

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of carotenoids. researchgate.net When coupled with liquid chromatography (LC-MS), it allows for the identification of individual carotenoids in a complex mixture. researchgate.net Ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used for carotenoid analysis. researchgate.netnih.gov

High-resolution MS can provide the molecular formula of a carotenoid. nih.gov For instance, the molecular formula of β-zeacarotene was determined to be C40H58 using this method. nih.gov

Tandem Mass Spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting product ions. researchgate.netudl.cat This "molecular fingerprinting" can help to distinguish between isomers. For example, the loss of a toluene (B28343) group ([M+H-92]+) has been observed as a product ion for β-zeacarotene. udl.cat The fragmentation patterns are characteristic of the end groups of the carotenoid molecule. nih.gov

Table 3: Mass Spectrometry Data for Zeacarotene Isomers

CompoundPrecursor Ion (m/z)MS LevelKey Fragment IonsIonization ModeInstrument TypeSource
β-Zeacarotene538.4533MS2309.257, 177.164, 119.086, 401.319, 538.453Positive ESILC-ESI-QTOF nih.gov
β-Zeacarotene[M+H]+MS/MS[M+H-92]+Positive APCINot Specified udl.cat

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the unequivocal structural elucidation of organic molecules, including alpha-zeacarotene. fepbl.comalfa-chemistry.comuni-halle.de By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. uni-halle.deresearchgate.net This capability is crucial for distinguishing this compound from its isomers and other related carotenoids.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are particularly valuable. zu.edu.pk These methods reveal correlations between neighboring protons and through-space interactions, respectively, which are instrumental in assembling the complete molecular structure and confirming the (E/Z)-configuration of the polyene chain. zu.edu.pknih.gov The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic structure, making NMR an indispensable tool for the definitive identification of this compound. uni-halle.deresearchgate.net

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary based on solvent and other experimental conditions.

Raman Spectroscopy for In Situ Analysis and Isomer Differentiation

Raman spectroscopy has emerged as a valuable tool for the in situ analysis of carotenoids like this compound directly within biological matrices, often requiring minimal to no sample preparation. nih.govmdpi.com This non-destructive technique relies on the inelastic scattering of monochromatic light, providing a vibrational fingerprint of the molecule. mdpi.com The conjugated polyene chain, a defining feature of carotenoids, gives rise to strong and characteristic Raman signals, making the technique highly sensitive for their detection. mdpi.comresearchgate.net

The most intense bands in the Raman spectra of carotenoids are associated with the C=C (ν1) and C-C (ν2) stretching vibrations of the polyene backbone. mdpi.comnih.gov The exact positions of these bands are sensitive to the length of the conjugated system and the structure of the end groups. researchgate.netnih.gov This sensitivity allows for the differentiation between various carotenoids, including the isomers alpha-carotene (B108777) and beta-carotene (B85742). For instance, the C=C stretching vibration for alpha-carotene/lutein (B1675518) is typically observed around 1527 cm⁻¹, while for beta-carotene it is around 1520 cm⁻¹ and for lycopene, 1510 cm⁻¹. nih.gov These subtle shifts in the Raman bands can be exploited to distinguish this compound from other related compounds and to study its distribution within intact plant tissues using Raman mapping techniques. nih.gov

Table 2: Characteristic Raman Bands for Carotenoids

Optimized Extraction and Sample Preparation Protocols for Complex Matrices

The accurate analysis of this compound is highly dependent on efficient extraction from its source matrix, a process that can be challenging due to the compound's lipophilic nature and susceptibility to degradation. mdpi.comnih.gov Carotenoids are sensitive to light, heat, and oxygen, necessitating rapid extraction procedures under controlled conditions, such as in the dark or under an inert atmosphere, and at temperatures below 40°C. nih.gov

A common approach involves the use of organic solvents. For plant tissues, methanol (B129727) and ethanol (B145695) are often employed, while acetone is frequently used for animal tissues. nih.gov To remove interfering lipids from lipid-rich samples, a saponification step with potassium hydroxide (B78521) in methanol is often utilized. nih.gov However, care must be taken as some carotenoids are alkali-labile. nih.gov

Modern extraction techniques are continuously being developed to improve efficiency and reduce the use of harsh solvents. Supercritical fluid extraction (SFE) with carbon dioxide is a promising green alternative that offers high selectivity and preserves the integrity of the extracted compounds. wikipedia.orgmdpi.com Other innovative methods include enzyme-assisted extraction (EAE) and pulsed electric field (PEF) extraction, which enhance the release of carotenoids by disrupting the cell walls of the matrix. mdpi.com

Sample preparation prior to chromatographic analysis is also a critical step. mdpi.com The choice of injection solvent must be compatible with the mobile phase to ensure good peak shape and resolution. mdpi.com Mixtures of solvents are often required to achieve complete solubilization of the carotenoid extract. mdpi.com

Table 3: Common Solvents and Techniques for Carotenoid Extraction

Emerging Analytical Technologies and Multi-Omics Integration

The field of carotenoid analysis is continually advancing, with emerging technologies offering enhanced sensitivity, resolution, and throughput. Ultra-High-Performance Liquid Chromatography (UHPLC) systems provide faster separations and higher resolution compared to conventional HPLC. researchgate.net Furthermore, multidimensional liquid chromatography offers powerful separation capabilities for extremely complex samples. researchgate.net

The integration of analytical data with other "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics, is providing a more holistic understanding of carotenoid biosynthesis and function. nih.govresearchgate.net This multi-omics approach allows researchers to connect the presence and abundance of this compound, as determined by advanced analytical techniques, with the expression of specific genes and the presence of other metabolites in the biosynthetic pathway. nih.govresearchgate.netfrontiersin.org For instance, identifying the genes responsible for this compound synthesis can be correlated with its measured levels in different plant varieties or under various environmental conditions. ebi.ac.uk This integrated approach is crucial for metabolic engineering efforts aimed at enhancing the production of specific carotenoids in crops and microorganisms. mdpi.com

Genetic and Metabolic Engineering Strategies for Alpha Zeacarotene Studies

Pathway Reconstruction and Heterologous Expression in Model Organisms

The reconstruction of carotenoid biosynthetic pathways in non-carotenogenic model organisms like Escherichia coli and Saccharomyces cerevisiae has been a important tool for studying enzyme function and pathway dynamics. oup.comresearchgate.net These microorganisms are ideal hosts due to their well-characterized genetics, rapid growth, and established genetic tools. researchgate.netmdpi.com

The design of an engineered pathway for α-zeacarotene production begins with the introduction of genes encoding the necessary enzymes to convert a native precursor, such as farnesyl pyrophosphate (FPP) in yeast or E. coli, into α-zeacarotene. nih.gov The biosynthesis of α-zeacarotene from the central isoprenoid pathway involves several key enzymatic steps. mdpi.comresearchgate.net

A typical engineered pathway for α-zeacarotene in a non-carotenogenic host would involve the following enzymes:

Geranylgeranyl diphosphate (B83284) synthase (GGPPS or CrtE): This enzyme converts the native FPP into geranylgeranyl pyrophosphate (GGPP), the C40 precursor for carotenoid biosynthesis. researchgate.netfrontiersin.org

Phytoene (B131915) synthase (PSY or CrtB): PSY catalyzes the condensation of two GGPP molecules to form phytoene, the first colorless carotenoid in the pathway. researchgate.netmdpi.comresearchgate.net

Phytoene desaturase (PDS or CrtI): This enzyme introduces double bonds into phytoene to produce ζ-carotene through intermediates like phytofluene. nih.gov

ζ-Carotene desaturase (ZDS): ZDS continues the desaturation process to form lycopene (B16060). In some bacteria, a single enzyme, CrtI, can perform all the desaturation steps from phytoene to lycopene. mdpi.comnih.gov

Lycopene ε-cyclase (LCYE) and Lycopene β-cyclase (LCYB): The cyclization of lycopene is a critical branching point. To produce α-zeacarotene, which has one β-ring and one uncyclized end, a lycopene β-cyclase is required to act on neurosporene (B1235373). In the broader carotenoid pathway, the concerted action of LCYE and LCYB on lycopene results in the formation of α-carotene. frontiersin.orgtdx.catnih.gov The dehydrogenation of β-Zeacarotene by a desaturase can then yield γ-carotene. researchgate.net

The genes encoding these enzymes can be sourced from various organisms, including plants, bacteria, and fungi, and assembled into expression plasmids. nih.gov The choice of genes can significantly impact the efficiency of the pathway. mdpi.com

Several strategies have been developed to increase the accumulation of carotenoids, including α-zeacarotene, in engineered hosts. These approaches focus on optimizing the expression of pathway enzymes and increasing the supply of precursors. researchgate.netresearchgate.net

Key strategies include:

Modulating Enzyme Expression Levels: The expression of each enzyme in the pathway can be fine-tuned to prevent the accumulation of inhibitory intermediates and to channel metabolic flux towards the desired product. This can be achieved by using promoters of varying strengths or by designing synthetic ribosomal binding sites (RBS). scispace.com

Increasing Precursor Supply: The availability of the initial precursor, FPP, is often a limiting factor. Overexpressing enzymes of the upstream mevalonate (B85504) (MVA) pathway in yeast or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in bacteria can significantly boost the production of carotenoids. nih.gov For instance, overexpressing D-1-deoxyxylulose 5-phosphate synthase (DXS) in E. coli has been shown to increase the isoprenoid precursor pool, leading to higher carotenoid accumulation. nih.gov

Pathway Engineering and Optimization: Assembling genes from different organisms to create hybrid pathways can improve production. mdpi.com For example, combining carotenogenic genes from different bacteria has been shown to enhance β-carotene production in E. coli. mdpi.com Additionally, preventing the conversion of the target carotenoid into downstream products is crucial. For α-zeacarotene, this would involve avoiding the expression of enzymes that would further cyclize or modify it.

Host Strain Development: Modifying the host's metabolism to reduce competing pathways can also increase product yield. This might involve deleting genes for pathways that drain the precursor pool.

Table 1: Examples of Genetic Engineering Strategies for Enhanced Carotenoid Production

StrategyOrganismTarget Gene(s)Outcome
Overexpression of Precursor PathwayEscherichia colidxs (D-1-deoxyxylulose 5-phosphate synthase)Increased accumulation of lycopene and zeaxanthin (B1683548). nih.gov
Pathway EngineeringXanthophyllomyces dendrorhousIntegration of bacterial β-carotene hydroxylase geneHigh-yield accumulation of zeaxanthin. nih.gov
Overexpression of Rate-Limiting EnzymeDunaliella salinaEndogenous PSY (phytoene synthase)Substantial increase in lutein (B1675518) and β-carotene content. mdpi.com
Heterologous Gene ExpressionChlamydomonas reinhardtiiLCYE (lycopene ε-cyclase) from Chlorella vulgarisEnhanced lutein content. mdpi.com
Multi-gene ExpressionAurantiochytrium sp.LPAAT (lysophosphatidic acid acyltransferase) from Phaeodactylum tricornutumIncreased astaxanthin (B1665798), β-carotene, canthaxanthin, and lutein. mdpi.com

Design and Implementation of Engineered Biosynthetic Pathways

Application of Gene Editing Technologies (e.g., CRISPR/Cas) in Carotenoid Biosynthesis Research

The advent of CRISPR/Cas gene-editing technology has revolutionized metabolic engineering and the study of biosynthetic pathways. researchgate.net This tool allows for precise modifications of an organism's genome, including gene knockouts, insertions, and transcriptional regulation. researchgate.netnih.gov

In the context of carotenoid biosynthesis, CRISPR/Cas has been used to:

Elucidate Gene Function: By knocking out specific genes in the carotenoid pathway, researchers can observe the resulting changes in the carotenoid profile, thereby confirming the gene's function. For example, CRISPR/Cas9 has been used to target key genes in the carotenoid biosynthesis pathway of tomato, such as Psy1 and CrtR-b2, leading to observable changes in fruit and flower color. isaaa.orgnih.gov

Block Competing Pathways: CRISPR/Cas can be used to knock out genes of competing metabolic pathways that divert precursors away from carotenoid synthesis, thus increasing the flux towards the desired product.

Enhance Production of Specific Carotenoids: By targeting and knocking out genes responsible for the synthesis of downstream products, the accumulation of a specific intermediate like α-zeacarotene can be enhanced. nih.gov For instance, knocking out the gene encoding β-carotene hydroxylase could lead to the accumulation of β-carotene. A similar principle could be applied to accumulate α-zeacarotene.

Transcriptional Regulation: The CRISPRi (interference) system can be used to downregulate the expression of specific genes without permanently altering the DNA sequence. This allows for fine-tuning of metabolic pathways. nih.gov

Table 2: Applications of CRISPR/Cas in Carotenoid Biosynthesis Research

OrganismTarget Gene(s)CRISPR/Cas ApplicationOutcome
Tomato (Solanum lycopersicum)Psy1 and CrtR-b2Gene knockoutLoss-of-function phenotypes, confirming gene function. isaaa.orgnih.gov
Carrot (Daucus carota)psy1 and psy2Gene knockoutRevealed the critical role of psy2 in carotenogenesis and triggered cell wall remodeling. nih.govmdpi.com
GeneralVarious pathway genesCRISPRi library screeningIdentification of genetic targets to overcome metabolic bottlenecks. nih.gov

Systems Biology and Synthetic Biology Approaches to Carotenoid Metabolic Networks

Systems biology and synthetic biology offer powerful frameworks for understanding and engineering complex metabolic networks like the carotenoid biosynthesis pathway. researchgate.netnih.gov

Systems biology aims to understand the intricate interactions within a biological system as a whole. nih.gov This involves the use of high-throughput "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) to generate large datasets. researchgate.net These data can then be used to construct computational models of metabolic networks. nih.gov For carotenoid research, a systems biology approach can:

Identify bottlenecks in the biosynthetic pathway.

Discover novel regulatory mechanisms.

Predict the effects of genetic modifications on the entire metabolic network. researchgate.net

Synthetic biology , on the other hand, applies engineering principles to the design and construction of new biological parts, devices, and systems. researchgate.net In the context of α-zeacarotene and other carotenoids, synthetic biology approaches include:

Designing and building novel biosynthetic pathways to produce non-natural carotenoids or to improve the efficiency of existing pathways. nih.gov

Developing genetically encoded biosensors that can detect the presence of specific carotenoid precursors or products in real-time, allowing for high-throughput screening of engineered strains. nih.gov

Implementing metabolic "toggle switches" that can turn on or off the production of specific carotenoids in response to external signals. oup.com

By combining systems biology's analytical power with synthetic biology's engineering capabilities, researchers can develop more sophisticated and efficient strategies for studying and producing α-zeacarotene and other valuable carotenoids. researchgate.net

Frontier Research Directions and Methodological Challenges in Alpha Zeacarotene Science

Identification of Novel Biosynthetic Enzymes and Regulatory Elements

The biosynthesis of α-zeacarotene is a critical branch point in the broader carotenoid metabolic pathway. wikipedia.orgfrontiersin.org Future research is intensely focused on identifying novel enzymes and the genetic regulatory elements that control its formation. While the core pathway involving the cyclization of neurosporene (B1235373) by lycopene (B16060) ε-cyclase is known, the precise mechanisms and factors influencing its efficiency and specificity remain areas of active investigation. frontiersin.orgnih.gov

A key area of exploration is the discovery of new or variant enzymes with unique substrate specificities or catalytic efficiencies. For instance, studies have shown that lycopene cyclases from different organisms can exhibit varied abilities to act on different substrates, which could lead to the identification of enzymes that preferentially produce α-zeacarotene. nih.govresearchgate.net The assembly of genes from different organisms into "hybrid" pathways has already demonstrated the potential to generate rare or novel carotenoids, a strategy that could be harnessed to enhance α-zeacarotene production. nih.govresearchgate.net

Understanding the transcriptional regulation of the genes involved in α-zeacarotene synthesis is another significant frontier. Research into the promoter regions of key genes like phytoene (B131915) synthase (PSY) and lycopene ε-cyclase (LCYE) aims to uncover cis-acting elements and the transcription factors that bind to them. biotechnologia-journal.orgaocs.orgfrontiersin.org For example, studies in maize have used computational approaches to identify transcription factors associated with carotenoid biosynthesis. biotechnologia-journal.org Furthermore, epigenetic modifications, such as histone methylation, have been shown to regulate carotenoid biosynthesis genes, opening up new avenues for controlling α-zeacarotene levels. aocs.org

Table 1: Key Enzymes and Genes in α-Zeacarotene Biosynthesis

Enzyme/GeneFunctionRole in α-Zeacarotene Synthesis
Phytoene synthase (PSY)Catalyzes the first committed step in carotenoid biosynthesis, forming phytoene from two molecules of geranylgeranyl diphosphate (B83284) (GGPP). aocs.orgwikipedia.orgresearchgate.netAn upstream enzyme essential for providing the precursor for the entire pathway. wikipedia.org
Phytoene desaturase (PDS)Introduces double bonds into phytoene. aocs.orgwikipedia.orgPart of the desaturation sequence leading to neurosporene. aocs.org
ζ-Carotene desaturase (ZDS)Continues the desaturation of ζ-carotene. aocs.orgwikipedia.orgPart of the desaturation sequence leading to neurosporene. aocs.org
Lycopene ε-cyclase (LCYE)Catalyzes the cyclization of one end of the carotenoid molecule to form an ε-ring. frontiersin.orgnih.govannualreviews.orgDirectly responsible for the conversion of neurosporene to α-zeacarotene. frontiersin.orgnih.gov
Lycopene β-cyclase (LCYB)Catalyzes the cyclization of lycopene to form a β-ring. frontiersin.orgnih.govCompetes with LCYE for the lycopene substrate, influencing the flux towards α- or β-carotene. frontiersin.org

Exploration of Undiscovered Biological Roles in Unique Organisms

While α-zeacarotene is recognized as a metabolic intermediate in carotenoid biosynthesis, its specific biological functions, particularly in unique or extremophilic organisms, are largely uncharted territory. wikipedia.orgfoodb.ca Research is beginning to probe the roles of this compound beyond its precursor function, investigating its potential as an antioxidant, a membrane stabilizer, or a signaling molecule in diverse biological systems. wikipedia.orgfoodb.ca

Marine microorganisms, for example, are a rich source of carotenoid diversity, and many produce pigments as a defense mechanism against oxidative stress caused by high light exposure and oxygen concentrations. nih.gov Investigating the presence and function of α-zeacarotene in these organisms could reveal novel photoprotective mechanisms or other stress-response roles. Some marine bacteria are known to produce a variety of carotenoids, and high-throughput screening of these organisms may identify strains that accumulate significant levels of α-zeacarotene, providing model systems to study its function. researchgate.net

The study of organisms from extreme environments, such as those with high salinity or temperature, may also uncover unique roles for α-zeacarotene. Carotenoids can influence the fluidity of bacterial membranes, which could be a crucial adaptation for survival in such conditions. researchgate.net Exploring the carotenoid profiles of extremophiles could reveal a functional significance for α-zeacarotene in maintaining membrane integrity and function under stress.

Development of Innovative High-Throughput Analytical Platforms

A significant challenge in α-zeacarotene research is the need for rapid, sensitive, and accurate analytical methods for its detection and quantification in complex biological matrices. Traditional methods like High-Performance Liquid Chromatography (HPLC) are precise but can be time-consuming and require extensive sample preparation. mdpi.commdpi.com The development of innovative, high-throughput analytical platforms is a key research direction to accelerate the screening of large numbers of samples, which is crucial for genetic studies, bio-prospecting, and metabolic engineering efforts.

Recent advancements in analytical technology offer promising solutions. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) provides enhanced separation efficiency and sensitivity, allowing for faster analysis times. mdpi.commtoz-biolabs.com Techniques like UHPLC-QTOF-MS (Quadrupole Time-of-Flight Mass Spectrometry) offer high-resolution mass analysis, which is critical for the accurate identification and structural characterization of carotenoid isomers, including α-zeacarotene. mdpi.com

Furthermore, non-destructive techniques like Raman spectroscopy are being explored for the rapid profiling of carotenoids in situ. mdpi.com Handheld Raman spectrometers, combined with chemometric methods, have shown potential for the high-throughput phenotyping of carotenoids in fruits and could be adapted for other organisms. mdpi.com The integration of such spectroscopic methods into automated platforms could revolutionize the screening of microbial libraries or plant breeding populations for high α-zeacarotene content. mdpi.com

Table 2: Comparison of Analytical Techniques for Carotenoid Analysis

TechniqueAdvantagesDisadvantages
HPLC-DAD High precision, good for quantification. creative-proteomics.comTime-consuming, requires significant sample preparation. mdpi.com
UHPLC-MS/MS High sensitivity, high throughput, provides structural information. mdpi.commtoz-biolabs.comHigher instrument cost.
Raman Spectroscopy Non-destructive, rapid, potential for in-field use. mdpi.commdpi.comMay require complex data analysis (chemometrics), can be less sensitive than chromatographic methods. mdpi.com

Computational Modeling and Predictive Analytics in Carotenoid Biosynthesis

Computational approaches are becoming increasingly integral to understanding and engineering complex metabolic pathways like carotenoid biosynthesis. In silico modeling and predictive analytics offer powerful tools to identify key enzymes, predict metabolic flux, and guide the design of genetically modified organisms for enhanced production of specific carotenoids like α-zeacarotene. biotechnologia-journal.orgnih.gov

Genome-scale metabolic models (GEMs) can be used to simulate the entire metabolic network of an organism and predict the effects of genetic modifications, such as gene knockouts or over-expressions, on carotenoid production. nih.gov By employing algorithms like Flux Balance Analysis (FBA), researchers can identify metabolic bottlenecks and promising targets for genetic engineering to channel metabolic flux towards α-zeacarotene.

Predictive analytics, leveraging machine learning algorithms, can be used to analyze large datasets from genomics, transcriptomics, and metabolomics experiments to identify novel regulatory elements and gene-metabolite relationships. researchgate.netresearchgate.net For instance, machine learning models can be trained on existing data to predict the carotenoid profile of an organism based on its genetic makeup or environmental conditions. researchgate.net These predictive tools can significantly accelerate the discovery process and reduce the need for extensive and costly laboratory experiments. The use of AI and predictive analytics is an emerging trend in the broader carotenoids market. marketresearchintellect.com

Furthermore, computational protein modeling and molecular dynamics simulations can provide insights into the structure and function of key enzymes like lycopene ε-cyclase. nih.gov By understanding the active site architecture and substrate binding mechanisms, researchers can design strategies for protein engineering to improve enzyme efficiency and specificity for α-zeacarotene production.

Q & A

Q. What analytical techniques are most effective for identifying and quantifying alpha-Zeacarotene in plant matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS) is widely used for identification and quantification. Validate methods using calibration curves with certified reference standards. Ensure sample preparation includes saponification to remove interfering lipids and improve recovery rates . For quantification, report retention times, UV-Vis spectra (e.g., λmax ~450 nm), and mass-to-charge ratios (e.g., [M+H]<sup>+</sup>). Include detection limits (e.g., LOD < 0.1 µg/mL) and recovery rates (e.g., 85–95%) in supplementary materials .

Q. How can researchers ensure the stability of this compound during extraction and storage?

Q. What are the key challenges in isolating this compound from complex biological matrices?

Methodological Answer: Co-elution with structurally similar carotenoids (e.g., beta-carotene) is common. Use orthogonal purification methods: initial open-column chromatography for bulk separation, followed by semi-preparative HPLC with C30 columns for high-resolution isolation. Confirm purity via spectral purity indices (e.g., Apeak/Avalley > 1.2) and NMR (e.g., <sup>1</sup>H and <sup>13</sup>C spectra) .

Advanced Research Questions

Q. How can contradictory findings on this compound’s bioavailability across studies be systematically addressed?

Methodological Answer: Conduct a meta-analysis of in vivo studies, stratifying data by delivery systems (e.g., lipid-based vs. aqueous), dosage forms, and subject demographics. Use funnel plots to assess publication bias and mixed-effects models to account for heterogeneity. Validate findings using ex vivo intestinal absorption models (e.g., Caco-2 cell monolayers) with controlled bile salt concentrations .

Q. What experimental designs are optimal for studying this compound’s interaction with cellular antioxidant pathways?

Methodological Answer: Employ gene knockout models (e.g., Nrf2<sup>-/-</sup> mice) to isolate pathways. Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map upstream/downstream targets. Use dose-response assays (e.g., 0.1–10 µM) to establish EC50 values. Include negative controls (e.g., carotenoid-free treatments) and validate results with siRNA-mediated gene silencing .

Q. How can researchers resolve discrepancies in reported isomerization rates of this compound under varying pH conditions?

Methodological Answer: Replicate experiments using standardized buffers (e.g., phosphate buffer at pH 5.0–8.0) and controlled temperature (e.g., 25°C vs. 37°C). Monitor isomerization via chiral HPLC and circular dichroism. Apply kinetic modeling (e.g., first-order rate constants) and compare activation energies (Ea) across studies. Publish raw kinetic datasets in repositories for cross-validation .

Q. What strategies mitigate matrix effects when quantifying this compound in lipid-rich tissues?

Methodological Answer: Use matrix-matched calibration standards and post-column infusion to detect ion suppression/enhancement in LC-MS. Apply cleanup steps like solid-phase extraction (SPE) with C18 cartridges. Quantify recovery using deuterated internal standards (e.g., this compound-d6) and report matrix effect percentages (e.g., 70–120%) in supplementary tables .

Data Reporting and Reproducibility

  • Data Tables : Include retention times, spectral data, kinetic parameters, and statistical metrics (e.g., p-values, confidence intervals). Follow journal guidelines for raw data deposition (e.g., Zenodo, Figshare) .
  • Contradiction Analysis : Use forest plots in meta-analyses to visualize effect sizes and heterogeneity. Apply sensitivity analyses to exclude outlier studies .

Key Citations

  • Analytical Validation:
  • Stability Protocols:
  • Meta-Analysis Frameworks:
  • Reproducibility Standards:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.